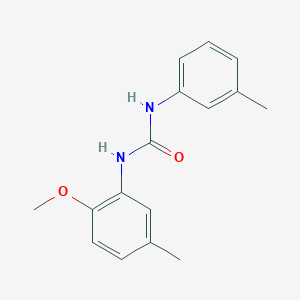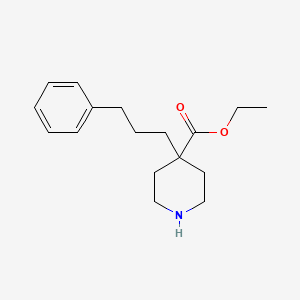![molecular formula C23H36N4O4S B5283816 N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5283816.png)
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with diethyl groups and a phenyl ring attached to an azepane sulfonyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the diethyl groups, and the attachment of the azepane sulfonyl phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperidine derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds, such as
Properties
IUPAC Name |
4-N-[4-(azepan-1-ylsulfonyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O4S/c1-3-25(4-2)23(29)26-17-13-19(14-18-26)22(28)24-20-9-11-21(12-10-20)32(30,31)27-15-7-5-6-8-16-27/h9-12,19H,3-8,13-18H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVYVSGEQVQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5283753.png)

![N-(4-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5283769.png)

![1-ACETYL-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5283782.png)
![ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5283785.png)
![N,N-dimethyl-2-pyridin-4-yl-7-(pyrrolidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5283787.png)
![2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate](/img/structure/B5283797.png)
![6-(methoxymethyl)-1-methyl-N-[3-(1-pyrrolidinylmethyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5283806.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5283809.png)
![1-methyl-9-[(2,7,8-trimethylquinolin-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5283817.png)
![4-({1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5283824.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5283830.png)
